molecular formula C17H19NO2 B5053303 N-(4-methylphenyl)-4-propoxybenzamide

N-(4-methylphenyl)-4-propoxybenzamide

Cat. No.: B5053303
M. Wt: 269.34 g/mol
InChI Key: ZTGRDEBLBSKLDT-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-propoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a 4-methylphenyl and a 4-propoxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-4-propoxybenzamide typically involves the acylation of 4-methylphenylamine with 4-propoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of microreactor systems can optimize the reaction kinetics and improve the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides.

Scientific Research Applications

N-(4-methylphenyl)-4-propoxybenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-4-methoxybenzamide
  • N-(4-methylphenyl)-4-ethoxybenzamide
  • N-(4-methylphenyl)-4-butoxybenzamide

Uniqueness

N-(4-methylphenyl)-4-propoxybenzamide is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkoxy groups, it may exhibit distinct properties and applications.

Properties

IUPAC Name

N-(4-methylphenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-12-20-16-10-6-14(7-11-16)17(19)18-15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGRDEBLBSKLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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